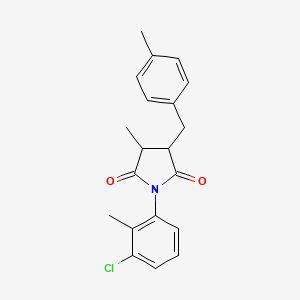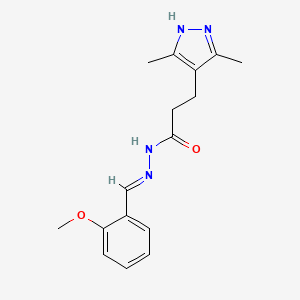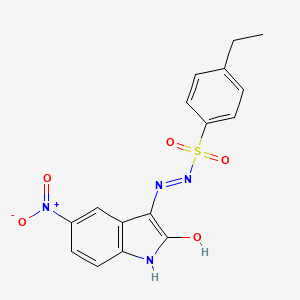
N'-(2-chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide
Descripción general
Descripción
N'-(2-chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide, also known as CF3, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide involves the inhibition of various enzymes and proteins that are essential for cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of tubulin, a protein that is involved in cell division and growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, its solubility and stability can be a limitation for some experiments, and further studies are needed to optimize its formulation and delivery.
Direcciones Futuras
There are several future directions for the research on N'-(2-chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide. One potential direction is to explore its potential as a combination therapy with other anticancer drugs. Another direction is to investigate its potential as a treatment for other diseases, such as bacterial and fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its formulation and delivery for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its research.
Aplicaciones Científicas De Investigación
N'-(2-chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O/c13-9-2-1-3-10(14)8(9)6-17-18-12(19)11-7-15-4-5-16-11/h1-7H,(H,18,19)/b17-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNVCHNSGDXBO-FMQZQXMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NC=CN=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)C2=NC=CN=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(dimethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887275.png)
![3-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887283.png)

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3887292.png)

![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[(4-methoxybenzylidene)amino]oxy}acetamide](/img/structure/B3887298.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887305.png)
![N'-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887318.png)




![1-(5-methoxy-2-furoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3887356.png)
![5-amino-3-(1-cyano-2-{4-[ethyl(methyl)amino]phenyl}vinyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3887363.png)